molecular formula C9H12N2O3 B3059193 Methyl 4-hydrazinyl-3-methoxybenzoate CAS No. 952285-55-1

Methyl 4-hydrazinyl-3-methoxybenzoate

Cat. No. B3059193
M. Wt: 196.20
InChI Key: KLRXHYADHYXIAA-UHFFFAOYSA-N
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Description

Methyl 4-hydrazinyl-3-methoxybenzoate is a chemical compound that has recently gained significant attention in the field of scientific research. This compound is widely used in the synthesis of various organic molecules and has shown potential in the development of drugs for the treatment of various diseases.

Scientific Research Applications

  • Crystallography

    • Application : The compound methyl 4-(2-ethoxy-2-oxoethoxy)-3-methoxybenzoate, which is structurally similar to Methyl 4-hydrazinyl-3-methoxybenzoate, has been studied for its crystal structure .
    • Method : The crystallographic data was collected using a Bruker APEX-II diffractometer, and the structure was solved with the SHELX program .
    • Results : The crystal structure was determined to be monoclinic, with a cell volume of 1316.2 (6) ų. The structure was refined to an R-factor of 0.0442 .
  • Pharmaceutical Research

    • Application : Methyl 4-Methoxybenzoate, another similar compound, is used as a reference standard in pharmaceutical testing .
    • Method : This compound is typically used in analytical development, method validation, and stability and release testing .
    • Results : The use of this compound helps ensure the quality and safety of pharmaceutical products .
  • Chemical Synthesis

    • Application : Methyl 4-hydrazinyl-3-methoxybenzoate is a chemical compound that can be used as a building block in chemical synthesis .
    • Method : The specific methods of application or experimental procedures would depend on the particular synthesis pathway being used. Typically, this compound would be reacted with other reagents under controlled conditions to form new compounds .
    • Results : The outcomes obtained would depend on the specific reactions being carried out. In general, the use of this compound in chemical synthesis could lead to the production of a wide range of different chemical compounds .
  • Analytical Chemistry

    • Application : Methyl 4-hydrazinyl-3-methoxybenzoate can be used in analytical chemistry, for example, in techniques such as NMR, HPLC, LC-MS, UPLC & more .
    • Method : This compound can be used as a standard or a test sample in these analytical techniques. The specific methods of application would depend on the particular analytical technique being used .
    • Results : The use of this compound in analytical chemistry can help in the identification and quantification of other compounds, or in the study of chemical reactions .
  • Chemical Synthesis

    • Application : Methyl 4-hydrazinyl-3-methoxybenzoate is a chemical compound that can be used as a building block in chemical synthesis .
    • Method : The specific methods of application or experimental procedures would depend on the particular synthesis pathway being used. Typically, this compound would be reacted with other reagents under controlled conditions to form new compounds .
    • Results : The outcomes obtained would depend on the specific reactions being carried out. In general, the use of this compound in chemical synthesis could lead to the production of a wide range of different chemical compounds .
  • Analytical Chemistry

    • Application : Methyl 4-hydrazinyl-3-methoxybenzoate can be used in analytical chemistry, for example, in techniques such as NMR, HPLC, LC-MS, UPLC & more .
    • Method : This compound can be used as a standard or a test sample in these analytical techniques. The specific methods of application would depend on the particular analytical technique being used .
    • Results : The use of this compound in analytical chemistry can help in the identification and quantification of other compounds, or in the study of chemical reactions .

properties

IUPAC Name

methyl 4-hydrazinyl-3-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-13-8-5-6(9(12)14-2)3-4-7(8)11-10/h3-5,11H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLRXHYADHYXIAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)OC)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601288362
Record name Methyl 4-hydrazinyl-3-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601288362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-hydrazinyl-3-methoxybenzoate

CAS RN

952285-55-1
Record name Methyl 4-hydrazinyl-3-methoxybenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=952285-55-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-hydrazinyl-3-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601288362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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